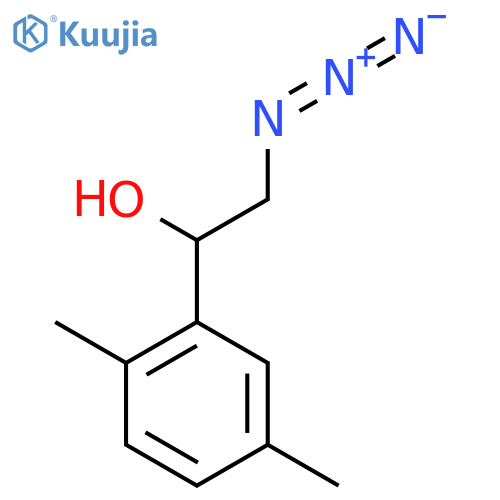

Cas no 1478643-84-3 (2-azido-1-(2,5-dimethylphenyl)ethan-1-ol)

2-azido-1-(2,5-dimethylphenyl)ethan-1-ol 化学的及び物理的性質

名前と識別子

-

- 2-azido-1-(2,5-dimethylphenyl)ethan-1-ol

- AKOS019067855

- 1478643-84-3

- EN300-1147091

-

- インチ: 1S/C10H13N3O/c1-7-3-4-8(2)9(5-7)10(14)6-12-13-11/h3-5,10,14H,6H2,1-2H3

- InChIKey: OCUZIDJKCLOTPI-UHFFFAOYSA-N

- ほほえんだ: OC(CN=[N+]=[N-])C1C=C(C)C=CC=1C

計算された属性

- せいみつぶんしりょう: 191.105862047g/mol

- どういたいしつりょう: 191.105862047g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 225

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.7

- トポロジー分子極性表面積: 34.6Ų

2-azido-1-(2,5-dimethylphenyl)ethan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1147091-1g |

2-azido-1-(2,5-dimethylphenyl)ethan-1-ol |

1478643-84-3 | 95% | 1g |

$699.0 | 2023-10-25 | |

| Enamine | EN300-1147091-2.5g |

2-azido-1-(2,5-dimethylphenyl)ethan-1-ol |

1478643-84-3 | 95% | 2.5g |

$1370.0 | 2023-10-25 | |

| Enamine | EN300-1147091-1.0g |

2-azido-1-(2,5-dimethylphenyl)ethan-1-ol |

1478643-84-3 | 1g |

$0.0 | 2023-06-09 | ||

| Enamine | EN300-1147091-10g |

2-azido-1-(2,5-dimethylphenyl)ethan-1-ol |

1478643-84-3 | 95% | 10g |

$3007.0 | 2023-10-25 | |

| Enamine | EN300-1147091-0.05g |

2-azido-1-(2,5-dimethylphenyl)ethan-1-ol |

1478643-84-3 | 95% | 0.05g |

$587.0 | 2023-10-25 | |

| Enamine | EN300-1147091-0.25g |

2-azido-1-(2,5-dimethylphenyl)ethan-1-ol |

1478643-84-3 | 95% | 0.25g |

$642.0 | 2023-10-25 | |

| Enamine | EN300-1147091-5g |

2-azido-1-(2,5-dimethylphenyl)ethan-1-ol |

1478643-84-3 | 95% | 5g |

$2028.0 | 2023-10-25 | |

| Enamine | EN300-1147091-0.1g |

2-azido-1-(2,5-dimethylphenyl)ethan-1-ol |

1478643-84-3 | 95% | 0.1g |

$615.0 | 2023-10-25 | |

| Enamine | EN300-1147091-0.5g |

2-azido-1-(2,5-dimethylphenyl)ethan-1-ol |

1478643-84-3 | 95% | 0.5g |

$671.0 | 2023-10-25 |

2-azido-1-(2,5-dimethylphenyl)ethan-1-ol 関連文献

-

Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637

-

Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556

-

Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796

-

Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354

-

Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662

-

Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469

-

Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352

2-azido-1-(2,5-dimethylphenyl)ethan-1-olに関する追加情報

Professional Introduction to 2-azido-1-(2,5-dimethylphenyl)ethan-1-ol (CAS No. 1478643-84-3)

2-azido-1-(2,5-dimethylphenyl)ethan-1-ol, identified by the Chemical Abstracts Service Number (CAS No.) 1478643-84-3, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the class of azido alcohols, which are widely recognized for their versatile applications in synthetic chemistry, particularly in the development of novel bioactive molecules. The structural motif of this compound, featuring a phenyl ring substituted with dimethyl groups at the 2 and 5 positions, combined with an azido functional group at the terminal position of an ethyl chain, imparts unique reactivity and biological potential.

The azido group (-N₃) is a highly reactive moiety that serves as a crucial handle for further chemical transformations. It can undergo various reactions such as cycloadditions, nucleophilic substitutions, and metal-catalyzed cross-coupling reactions, making it an invaluable tool in medicinal chemistry. The presence of the dimethylphenyl (2,5-dimethylbenzene) moiety enhances the lipophilicity and electronic properties of the molecule, which can influence its interaction with biological targets. These structural features make 2-azido-1-(2,5-dimethylphenyl)ethan-1-ol a promising candidate for designing small-molecule inhibitors or probes.

In recent years, there has been a surge in research focused on exploiting azido compounds in drug discovery and molecular imaging. The ability to introduce azido groups into molecules allows for post-synthetic modifications, enabling the development of probes with specific labeling capabilities. For instance, azido compounds have been utilized in bioorthogonal chemistry, where they serve as clickable substrates for imaging or therapeutic applications. The 2-azido-1-(2,5-dimethylphenyl)ethan-1-ol structure aligns well with these trends, offering a scaffold that can be further functionalized to target specific biological pathways.

One of the most compelling aspects of this compound is its potential application in the synthesis of kinase inhibitors. Kinases are key enzymes involved in numerous cellular processes, and their dysregulation is often associated with diseases such as cancer and inflammation. By leveraging the reactivity of the azido group, researchers can design kinase inhibitors that undergo selective binding or covalent capture mechanisms. The dimethylphenyl substituent may enhance binding affinity by improving interactions with aromatic pockets in kinase active sites. This makes 2-azido-1-(2,5-dimethylphenyl)ethan-1-ol a valuable building block for developing next-generation kinase modulators.

Moreover, the compound's structure suggests potential utility in fluorescent probe design. Azido groups can be converted into fluorophores through transition-metal-catalyzed reactions such as Sonogashira coupling or Buchwald-Hartwig coupling. The 2,5-dimethylphenyl ring can serve as an electron-deficient aromatic system that enhances fluorescence properties upon modification. Such probes are increasingly used in live-cell imaging to track biological processes in real-time. The versatility of this compound underscores its importance in advancing both synthetic methodologies and biomedical applications.

Recent advancements in catalytic methods have further expanded the utility of azido compounds. For example, palladium-catalyzed cross-coupling reactions allow for the introduction of aryl or vinyl groups at the azido-bearing positions, enabling the construction of more complex molecular architectures. Similarly, copper-mediated cycloadditions with alkynes or nitriles provide efficient pathways to generate heterocyclic scaffolds incorporating the dimethylphenyl moiety. These transformations have opened new avenues for medicinal chemists seeking to optimize pharmacokinetic properties while maintaining biological activity.

The pharmaceutical industry has also shown interest in azido compounds due to their potential as prodrugs or intermediates for biotransformation reactions. Enzymes such as catalase or superoxide dismutase can selectively cleave azide bonds under physiological conditions, releasing active pharmacophores. The structural features of 2-azido-1-(2,5-dimethylphenyl)ethan-1-ol make it an attractive candidate for such applications, where controlled release mechanisms could enhance therapeutic efficacy while minimizing side effects.

In conclusion, 2-azido-1-(2,5-dimethylphenyl)ethan-1-ol (CAS No. 1478643-84-3) represents a fascinating compound with broad implications in synthetic chemistry and drug discovery. Its unique combination of reactivity and structural features positions it as a versatile tool for developing novel bioactive molecules. As research continues to uncover new applications for azido compounds, this molecule is likely to play an increasingly important role in advancing both academic and industrial efforts aimed at improving human health.

1478643-84-3 (2-azido-1-(2,5-dimethylphenyl)ethan-1-ol) 関連製品

- 2225145-03-7(2-amino-3-(3-sulfanylphenyl)propanoic acid hydrochloride)

- 2248297-21-2(5-(Methylsulfonimidoyl)pentanenitrile)

- 1505247-38-0(1-[2-(3-Methylphenyl)-1,3-dioxolan-2-yl]methanamine)

- 2361730-75-6(N-[2-[3-(4,5-Dihydro-5-oxo-1,3,4-oxadiazol-2-yl)-1-piperidinyl]-2-oxoethyl]-N-ethyl-2-propenamide)

- 59898-68-9(4-Benzyl-5-sulfanyl-8-thia-4,6-diazatricyclo7.4.0.0,2,7trideca-1(9),2(7),5-trien-3-one)

- 301311-88-6((2E)-2-cyano-N-(4-methylphenyl)-3-5-(4-methylphenyl)furan-2-ylprop-2-enamide)

- 1806016-71-6(3-Amino-2-(chloromethyl)-5-(difluoromethyl)pyridine-6-acetic acid)

- 2470437-30-8(1-Benzyl-4-tert-butylpyrazol-3-amine)

- 2228302-84-7(tert-butyl 5,5-dimethyl-2-(2-oxoethyl)piperidine-1-carboxylate)

- 1565458-74-3(2-benzyl(cyano)aminoethan-1-ol)